Cas no 83684-76-8 (2-Carbamoyl-6-fluorobenzoic acid)

2-Carbamoyl-6-fluorobenzoic acid structure
83684-76-8 structure
商品名:2-Carbamoyl-6-fluorobenzoic acid
CAS番号:83684-76-8
MF:C8H6NO3F
メガワット:183.13654
CID:1089154
PubChem ID:20280818

2-Carbamoyl-6-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Carbamoyl-6-fluorobenzoic acid
    • DTXSID30604595
    • 2-Carbamoyl-6-fluorobenzoicacid
    • SCHEMBL10950165
    • 83684-76-8
    • Benzoic acid, 2-(aminocarbonyl)-6-fluoro-
    • インチ: InChI=1S/C8H6FNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H2,10,11)(H,12,13)
    • InChIKey: KREWYWZIYQXLGR-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(C(N)=O)=C1C(O)=O

計算された属性

  • せいみつぶんしりょう: 183.03317122g/mol
  • どういたいしつりょう: 183.03317122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 80.4Ų

2-Carbamoyl-6-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM153795-1g
2-carbamoyl-6-fluorobenzoic acid
83684-76-8 95%
1g
$549 2023-01-09
Crysdot LLC
CD12026667-1g
2-Carbamoyl-6-fluorobenzoic acid
83684-76-8 95+%
1g
$581 2024-07-24
Alichem
A019098916-1g
2-Carbamoyl-6-fluorobenzoic acid
83684-76-8 95%
1g
$507.18 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743363-1g
2-Carbamoyl-6-fluorobenzoic acid
83684-76-8 98%
1g
¥4694.00 2024-07-28

2-Carbamoyl-6-fluorobenzoic acid 関連文献

2-Carbamoyl-6-fluorobenzoic acidに関する追加情報

Introduction to 2-Carbamoyl-6-fluorobenzoic acid (CAS No: 83684-76-8)

2-Carbamoyl-6-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 83684-76-8, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 2-Carbamoyl-6-fluorobenzoic acid consists of a benzoic acid core substituted with a carboxamide group at the 2-position and a fluorine atom at the 6-position. The presence of these functional groups imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. Specifically, the fluorine atom is known to enhance metabolic stability and binding affinity, while the carboxamide group introduces hydrophilicity and potential for further derivatization.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their promising pharmacological profiles. Studies have demonstrated that fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often leading to improved efficacy and reduced side effects. 2-Carbamoyl-6-fluorobenzoic acid is no exception, and its potential applications in drug discovery have been extensively explored.

One of the most compelling areas of research involving 2-Carbamoyl-6-fluorobenzoic acid is its role as a key intermediate in the synthesis of bioactive molecules. For instance, it has been utilized in the development of inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The carboxamide moiety serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific biological applications.

The fluorine atom at the 6-position plays a crucial role in modulating the electronic properties of the molecule. Fluorine's high electronegativity can influence nearby functional groups, thereby affecting both the reactivity and binding affinity of 2-Carbamoyl-6-fluorobenzoic acid. This feature has been leveraged in the design of potent and selective inhibitors, where precise control over electronic distributions is essential for optimal binding to biological targets.

Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence the biological activity of 2-Carbamoyl-6-fluorobenzoic acid. Molecular modeling studies have revealed that subtle changes in the substitution pattern can significantly impact binding interactions with proteins. These insights have guided the rational design of analogs with improved pharmacological profiles, demonstrating the importance of structure-activity relationship (SAR) studies in drug development.

In addition to its applications in enzyme inhibition, 2-Carbamoyl-6-fluorobenzoic acid has shown promise as a precursor in the synthesis of small-molecule probes for biochemical assays. Its well-defined structure and reactivity make it an ideal candidate for generating derivatives with specific biological functions. Such probes are invaluable tools for dissecting complex biological pathways and identifying new therapeutic targets.

The synthesis of 2-Carbamoyl-6-fluorobenzoic acid itself presents an interesting challenge due to its fluorinated aromatic core. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to access this compound more efficiently, paving the way for large-scale production and further exploration of its applications.

The growing interest in fluorinated benzoic acids has also spurred research into their environmental impact and biodegradability. While these compounds offer numerous advantages in drug development, it is essential to assess their ecological footprint. Studies are ongoing to evaluate how structural modifications affect their environmental persistence and toxicity, ensuring that their use remains sustainable.

In conclusion, 2-Carbamoyl-6-fluorobenzoic acid (CAS No: 83684-76-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable tool for developing novel therapeutics targeting various diseases. As our understanding of structure-activity relationships continues to evolve, so too will the applications of this remarkable molecule.

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